molecular formula C16H21N3OS B4260032 N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide

Cat. No.: B4260032
M. Wt: 303.4 g/mol
InChI Key: PDPDEFMSEJEZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. This compound has been shown to be highly specific for BTK, with minimal off-target effects, making it an attractive candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell activation and proliferation, leading to the suppression of the immune response. In preclinical studies, this compound has demonstrated significant antitumor activity, which is thought to be mediated through the inhibition of B-cell receptor signaling. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are critical mediators of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide has several advantages for lab experiments, including its high potency and specificity for BTK, which makes it an attractive candidate for further research. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide. One potential application is in the treatment of B-cell malignancies, where this compound may be used as a monotherapy or in combination with other agents. Additionally, this compound may have potential applications in autoimmune disorders and inflammatory diseases, where it may be used to suppress the immune response and reduce inflammation. Further research is needed to determine the safety and efficacy of this compound in humans, and to optimize its formulation and dosing for clinical use.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its high specificity and potency for BTK make it an attractive candidate for further research, and its potential applications in cancer, autoimmune disorders, and inflammatory diseases make it a promising drug candidate. Further research is needed to determine the safety and efficacy of this compound in humans, and to optimize its formulation and dosing for clinical use.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated significant antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in autoimmune disorders such as lupus and rheumatoid arthritis.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-18(2)8-9-19(12-15-5-10-21-13-15)16(20)11-14-3-6-17-7-4-14/h3-7,10,13H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPDEFMSEJEZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CSC=C1)C(=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.